The synthesis of MLi-2 involves multiple steps typical of organic synthesis processes. The compound is derived from indazole, which is modified at the 3-position with a 6-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-4-yl substituent. Although specific synthetic routes are not detailed in the literature, the general approach includes:
MLi-2 features a complex molecular structure characterized by a fused indazole ring system. Key structural attributes include:
The compound's three-dimensional structure has been elucidated through X-ray crystallography and cryo-electron microscopy, revealing its binding mode within the ATP-binding pocket of LRRK2 .
MLi-2 primarily functions as an inhibitor of LRRK2 through competitive inhibition at the ATP-binding site. The mechanism involves:
Quantitative assays have demonstrated that MLi-2 exhibits equipotent inhibition across wild-type and G2019S mutant LRRK2, indicating its broad applicability in research settings .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3